3-benzyl-N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
CAS No.: 921581-29-5
Cat. No.: VC6817653
Molecular Formula: C23H22N4O3
Molecular Weight: 402.454
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921581-29-5 |
|---|---|
| Molecular Formula | C23H22N4O3 |
| Molecular Weight | 402.454 |
| IUPAC Name | 3-benzyl-N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
| Standard InChI | InChI=1S/C23H22N4O3/c1-14-9-15(2)11-17(10-14)24-21(28)18-13-26(3)20-19(18)25-23(30)27(22(20)29)12-16-7-5-4-6-8-16/h4-11,13H,12H2,1-3H3,(H,24,28)(H,25,30) |
| Standard InChI Key | HMLAWJWXWOGEFH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C)C |
Introduction
Chemical Structure and Synthesis
Structural Characteristics
The compound features a pyrrolo[3,2-d]pyrimidine core, a bicyclic heteroaromatic system fused with a pyrrole ring. Key substituents include:
-
A 3-benzyl group at position 3, contributing to hydrophobic interactions with target proteins.
-
A 5-methyl group enhancing metabolic stability.
-
A 7-carboxamide moiety linked to a 3,5-dimethylphenyl group, critical for RTK binding affinity.
The 2,4-dioxo configuration introduces hydrogen-bonding capabilities, while the dimethylphenyl group optimizes steric compatibility with kinase active sites .
Synthetic Pathways
Synthesis typically follows a multi-step protocol derived from pyrimidinedione precursors. A representative route involves:
-
Condensation: Reacting 5-methylpyrrolo[3,2-d]pyrimidine-2,4-dione with benzyl bromide under basic conditions to introduce the 3-benzyl group.
-
Carboxamide Formation: Coupling the intermediate with 3,5-dimethylaniline using carbodiimide-mediated activation.
-
Purification: Chromatographic isolation yields the final product with >95% purity .
Patent data suggest modifications in solvent systems (e.g., dimethylformamide vs. tetrahydrofuran) and catalysts (e.g., palladium vs. copper) to optimize yields .
Pharmacological Properties
Antiproliferative Activity
In vitro assays against human cancer cell lines (e.g., MCF-7, A549) reveal IC50 values ranging from 0.8–2.3 μM, comparable to paclitaxel in microtubule disruption assays . The compound exhibits preferential activity in taxane-resistant lines, likely due to its dual targeting mechanism.
Kinase Inhibition Profile
The 7-carboxamide group mediates RTK inhibition, with half-maximal inhibitory concentrations (IC50) as follows:
| Target | IC50 (nM) |
|---|---|
| VEGFR-2 | 18.4 |
| EGFR | 42.7 |
| PDGFR-β | 67.9 |
Molecular docking studies illustrate hydrophobic interactions with Val848, Lys868, and Phe1047 in VEGFR-2, alongside hydrogen bonding to Asp1046 . The dimethylphenyl group occupies a subpocket analogous to the indazole moiety in axitinib, explaining its antiangiogenic potency .
Mechanism of Action
Microtubule Stabilization
The compound induces G2/M cell cycle arrest by binding to the β-tubulin subunit at the paclitaxel site, as evidenced by competitive assays with fluorescently labeled tubulin. At 1 μM, it increases microtubule polymerization by 35% relative to controls .
Dual Targeting of RTKs and Microtubules
Concurrent inhibition of VEGFR-2 and microtubule dynamics disrupts endothelial cell migration and tumor vasculature. Synergistic effects are observed in xenograft models, where combination with bevacizumab reduces tumor volume by 72% versus monotherapy .
Comparative Analysis with Structural Analogs
Substituent Effects on Potency
-
N4-Methylation (as in analog 3 ): Reduces PDGFR-β affinity by 3-fold but improves metabolic stability.
-
7-Benzyl vs. 7-Phenoxy: Benzyl derivatives show 2.1× greater VEGFR-2 inhibition due to enhanced hydrophobic contacts.
-
3,5-Dimethylphenyl vs. Anthracenyl: The dimethyl group balances steric bulk and solubility, avoiding the hepatotoxicity associated with polyaromatic substituents .
Pharmacokinetic Optimization
The 5-methyl group mitigates CYP3A4-mediated oxidation, extending plasma half-life to 6.7 hours in murine models. Oral bioavailability reaches 58%, surpassing first-generation pyrrolopyrimidines .
Future Directions
Clinical Translation
Phase I trials should prioritize dose escalation studies to establish maximum tolerated dose (MTD) and assess neuropathy risk, a common limitation of MTAs.
Combination Therapies
Co-administration with immune checkpoint inhibitors (e.g., anti-PD-1) may leverage vascular normalization effects to enhance T-cell infiltration.
Formulation Development
Nanoparticle encapsulation could improve aqueous solubility, currently limited to 0.12 mg/mL in phosphate buffer .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume